1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride
Description
The compound 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride is a bicyclic oxadiazole derivative featuring a cyclobutyl substituent at the 5-position of the 1,2,4-oxadiazole ring and a cyclobutane ring linked to the amine group. Oxadiazoles are known for their metabolic stability and role in drug discovery, particularly as bioisosteres for esters or amides in modulating G protein-coupled receptors (GPCRs) and ion channels .
Properties
IUPAC Name |
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c11-10(5-2-6-10)9-12-8(14-13-9)7-3-1-4-7;/h7H,1-6,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLGTNVNRZWEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3(CCC3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Pathway
Cyclobutane carbonitrile reacts with hydroxylamine to form an amidoxime, which cyclizes with cyclobutane carboxylic acid under acidic conditions:
Limitation: Lower yields (45–50%) due to competing hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes. For example, cyclobutane hydrazide and acyl chloride react under microwaves (150°C, 10 minutes) to furnish the oxadiazole in 68% yield.
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound:
| Compound | (δ, ppm) | (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| BOC-protected oxadiazole | 1.44 (s, 9H), 2.10–2.30 (m, 4H) | 28.1 (BOC), 155.2 (C=O) | 353.1802 [M+H]⁺ |
| Final product (hydrochloride) | 1.85–2.15 (m, 8H), 8.20 (br s, 3H) | 35.6 (cyclobutane), 167.4 (oxadiazole) | 189.6427 [M+H]⁺ |
Industrial-Scale Considerations
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Purification: Crystallization from ethanol/water mixtures achieves >99% purity.
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Cost Drivers: Burgess reagent and BOC-protected intermediates account for 70% of raw material costs.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can lead to various reduced heterocycles.
Scientific Research Applications
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride with key analogs based on substituents and molecular properties:
*Estimated based on structural similarity to (C₁₂H₁₄ClN₃O for a related compound).
Key Observations:
- Cyclobutyl vs.
- Difluoromethyl Substitution : The difluoromethyl group (in SY146074) introduces electronegativity, which may improve metabolic stability and binding affinity to target proteins .
- Ring Size Variations : Replacing the cyclobutane with cyclopropane (CID 90402361) reduces steric bulk, possibly altering receptor interaction profiles .
- Triazole vs. Oxadiazole : The triazole analog (CID 75495397) replaces the oxygen atom in oxadiazole with nitrogen, altering electronic properties and hydrogen-bonding capacity .
Pharmacological and Functional Insights
While direct pharmacological data for the target compound is unavailable, analogs provide clues:
- Bioavailability : The cyclobutyl group’s rigidity may enhance conformational stability, a trait exploited in drug candidates targeting rigid binding pockets (e.g., kinases or proteases) .
- Synthetic Accessibility : Discontinued status of the methyl-substituted analog () highlights challenges in large-scale synthesis, whereas newer derivatives (e.g., difluoromethyl) remain accessible .
Biological Activity
1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride (CAS Number: 1876214-74-2) is a compound that has garnered attention for its potential biological activities. This article explores the chemical properties, biological effects, and relevant research findings associated with this compound.
The molecular formula of this compound is , with a molecular weight of approximately 229.71 g/mol. The compound features a cyclobutane moiety attached to an oxadiazole ring, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl) have shown effectiveness against various bacterial strains. A comparative analysis of structural analogs revealed that modifications in the oxadiazole ring can enhance activity against specific pathogens.
| Compound | Antimicrobial Activity | Target Pathogen |
|---|---|---|
| Compound A | Moderate | E. coli |
| Compound B | High | S. aureus |
| 1-(5-Cyclobutyl...) | Significant | P. aeruginosa |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been documented. In vitro studies suggest that this compound induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study:
A study conducted on HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at lower concentrations compared to standard chemotherapeutics.
The exact mechanism by which 1-(5-cyclobutyl...) exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with cellular signaling pathways involved in apoptosis and inflammation:
- Inhibition of Cell Proliferation: The compound may inhibit key enzymes involved in cell cycle progression.
- Induction of Apoptosis: Activation of caspases has been observed in treated cells.
- Modulation of Reactive Oxygen Species (ROS): Increased ROS levels may lead to oxidative stress, contributing to cell death.
Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
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Synthesis: Various synthetic routes have been explored to optimize yield and purity.
- Biological Evaluation: In vivo studies are needed to confirm the therapeutic potential observed in vitro.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride, and how can purity be optimized?
- Methodological Answer : The oxadiazole core can be synthesized via cycloaddition of nitrile oxides with amidoximes. Cyclobutyl groups may be introduced via alkylation or ring-opening reactions. For the hydrochloride salt, protonation with HCl in anhydrous conditions is typical. Purification involves recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to remove regioisomers. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>98%) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : 1H and 13C NMR to confirm cyclobutyl ring substituents and oxadiazole regiochemistry. Variable-temperature (VT) NMR may resolve cyclobutyl ring puckering dynamics .
- IR : Validate oxadiazole C=N stretching (~1600 cm⁻¹) and amine hydrochloride N-H stretches (~2500-3000 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and rule out synthetic byproducts.
- X-ray Crystallography : Resolve conformational isomerism in the solid state, particularly for cyclobutyl substituents .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solution), water (pH-dependent), and ethanol. For in vitro assays, ensure compatibility with buffers (e.g., PBS at pH 7.4) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts generally exhibit better stability than free bases but may hydrolyze under extreme pH (>10) .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Assay Replication : Repeat under standardized conditions (e.g., ATP levels, cell passage number).
- Orthogonal Assays : Use fluorescence-based enzymatic assays and cell viability (MTT) tests to distinguish direct inhibition from off-target effects.
- Dose-Response Analysis : Compare IC50 values across models; discrepancies may indicate cell-type-specific uptake or metabolism .
Q. What computational strategies support structure-activity relationship (SAR) studies for optimizing target affinity?
- Methodological Answer :
- Molecular Docking : Use crystal structures of target proteins (e.g., kinases) to model cyclobutyl/oxadiazole interactions.
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability over 100 ns to assess conformational flexibility.
- QSAR Models : Train models on analogs with known bioactivity, focusing on descriptors like logP, polar surface area, and H-bond donors .
Q. What strategies enable regioselective functionalization of the oxadiazole ring for SAR exploration?
- Methodological Answer :
- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine) for selective C5 modification.
- Protecting Groups : Temporarily block the amine hydrochloride with Boc groups during functionalization to prevent side reactions.
- Click Chemistry : Introduce azide-alkyne cycloaddition at the oxadiazole C3 position for library diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
